molecular formula C22H20N2O4 B12606949 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-46-7

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12606949
CAS No.: 648922-46-7
M. Wt: 376.4 g/mol
InChI Key: DERUAFMGYXUHDN-UHFFFAOYSA-N
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Description

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a formamido group, a hydroxy group, and a phenylethoxy group attached to a benzamide core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Formamido Group: The formamido group is introduced via formylation, often using formic acid or formic anhydride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Phenylethoxy Group: The phenylethoxy group is attached through an etherification reaction, typically using phenylethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Oxidative Stress Modulation: Acting as an antioxidant, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-(3-phenylpropyl)benzamide: Similar structure but lacks the formamido and phenylethoxy groups.

    3-Formamido-2-hydroxybenzamide: Lacks the phenylethoxy group.

    N-(2-Phenylethyl)-2-hydroxybenzamide: Lacks the formamido group.

Uniqueness

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of all three functional groups (formamido, hydroxy, and phenylethoxy) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

648922-46-7

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20N2O4/c25-15-23-20-11-5-10-19(21(20)26)22(27)24-17-8-4-9-18(14-17)28-13-12-16-6-2-1-3-7-16/h1-11,14-15,26H,12-13H2,(H,23,25)(H,24,27)

InChI Key

DERUAFMGYXUHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O

Origin of Product

United States

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